molecular formula C5H4Cl2N2OS B1456673 2,5-Dichlorothiophene-3-carbohydrazide CAS No. 904027-75-4

2,5-Dichlorothiophene-3-carbohydrazide

Cat. No. B1456673
M. Wt: 211.07 g/mol
InChI Key: WVGRHOXSKSEHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorothiophene-3-carbohydrazide is a chemical compound with the molecular formula C5H4Cl2N2OS . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorothiophene-3-carbohydrazide consists of a thiophene ring with two chlorine atoms and a carbohydrazide group . The exact structural details are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

2,5-Dichlorothiophene-3-carbohydrazide derivatives have been synthesized and investigated for their biological activities. These compounds have shown promising results in antimicrobial, analgesic, and anthelmintic screenings. The structure-activity relationship studies reveal that the presence of the dichlorothiophene moiety significantly influences their biological activities, making them potential candidates for further pharmacological studies (Naganagowda et al., 2011).

Antimicrobial Applications

Research indicates that derivatives of 2,5-dichlorothiophene-3-carbohydrazide exhibit antimicrobial properties. The synthesis of these compounds involves reacting 2,5-dichlorothiophene-3-carbonyl chloride with various amines, leading to the formation of compounds that have been tested for antibacterial activity. This suggests a potential application in developing new antimicrobial agents to combat resistant strains of bacteria (Abu-El-Halawa et al., 2008).

Antioxidant and Antimicrobial Agents

Compounds synthesized from 2,5-dichlorothiophene-3-carbohydrazide have been evaluated for their antioxidant and antimicrobial activities. The structural modification of these compounds has led to the discovery of potent antioxidant and antimicrobial agents, highlighting the therapeutic potential of 2,5-dichlorothiophene-3-carbohydrazide derivatives in treating oxidative stress-related diseases and infections (Biradar et al., 2014).

Corrosion Inhibition

The application of 2,5-dichlorothiophene-3-carbohydrazide derivatives extends beyond biological activities to materials science, particularly in corrosion inhibition. Studies have shown that these compounds can serve as effective corrosion inhibitors for aluminium alloys in acidic environments. Their ability to form protective layers on metal surfaces suggests a valuable application in industrial processes where corrosion resistance is crucial (Kini et al., 2011).

Crystal Structure Analysis

Crystal structure analysis of derivatives of 2,5-dichlorothiophene-3-carbohydrazide has provided insights into the molecular interactions and stability of these compounds. Such studies are fundamental in understanding the physical and chemical properties of new materials, facilitating their application in drug design and materials engineering (Murthy et al., 2018).

Safety And Hazards

2,5-Dichlorothiophene-3-carbohydrazide may cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective equipment and in a well-ventilated area .

properties

IUPAC Name

2,5-dichlorothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2OS/c6-3-1-2(4(7)11-3)5(10)9-8/h1H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGRHOXSKSEHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothiophene-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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